molecular formula C7H8ClNO3 B1427772 5-Chloro-2-(2-hydroxyethoxy)pyridin-3-ol CAS No. 1305324-75-7

5-Chloro-2-(2-hydroxyethoxy)pyridin-3-ol

Cat. No.: B1427772
CAS No.: 1305324-75-7
M. Wt: 189.59 g/mol
InChI Key: IPKAKJMHRUYDJI-UHFFFAOYSA-N
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Description

5-Chloro-2-(2-hydroxyethoxy)pyridin-3-ol: is a chemical compound with the molecular formula C7H8ClNO3. It features a pyridine ring substituted with a chlorine atom at the 5-position and a hydroxyethoxy group at the 2-position. This compound is known for its unique structural properties, which include a hydroxyl group, an aromatic ether, and a primary alcohol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(2-hydroxyethoxy)pyridin-3-ol typically involves the reaction of 5-chloropyridin-3-ol with ethylene oxide under basic conditions. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of 5-chloropyridin-3-ol attacks the ethylene oxide, resulting in the formation of the hydroxyethoxy group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are common in industrial settings to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-2-(2-hydroxyethoxy)pyridin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5-Chloro-2-(2-hydroxyethoxy)pyridin-3-ol is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in organic synthesis .

Biology: In biological research, this compound is used to study the effects of pyridine derivatives on biological systems. It is also used in the development of bioactive molecules .

Medicine: Its structural features allow for modifications that can enhance its pharmacological properties .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 5-Chloro-2-(2-hydroxyethoxy)pyridin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethoxy group can form hydrogen bonds with active sites, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 5-Chloro-2-(2-hydroxyethoxy)pyridin-3-ol is unique due to the presence of both a chlorine atom and a hydroxyethoxy group. This combination of functional groups provides a balance of reactivity and stability, making it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

5-chloro-2-(2-hydroxyethoxy)pyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO3/c8-5-3-6(11)7(9-4-5)12-2-1-10/h3-4,10-11H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPKAKJMHRUYDJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1O)OCCO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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